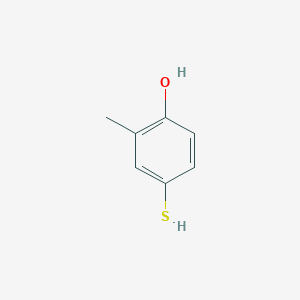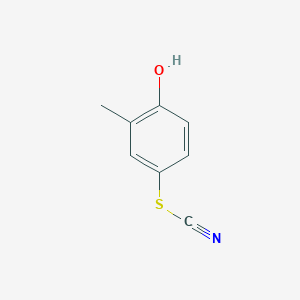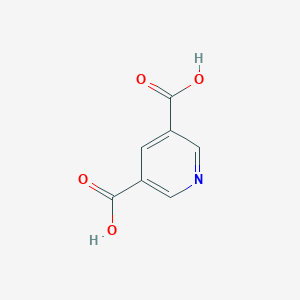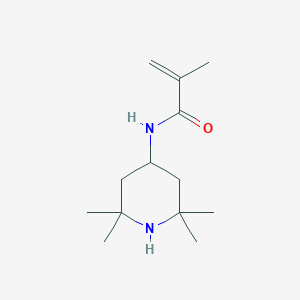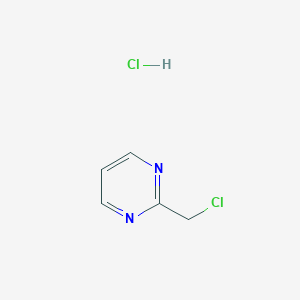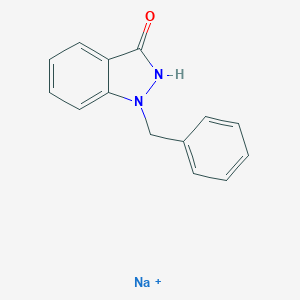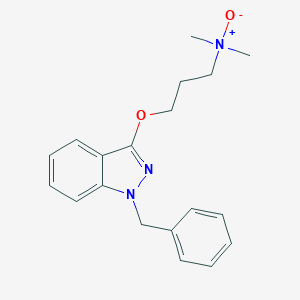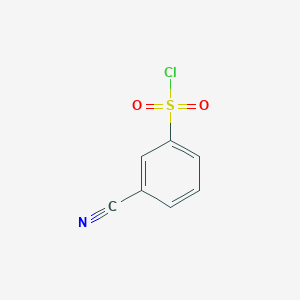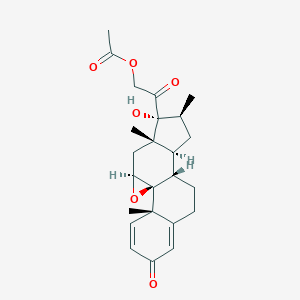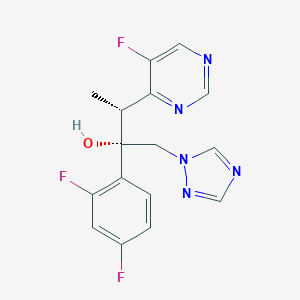
ent-伏立康唑
概述
描述
ent-Voriconazole: is a stereoisomer of Voriconazole, a triazole antifungal medication. Voriconazole is widely used to treat serious fungal infections, including invasive aspergillosis, candidiasis, and infections caused by Scedosporium and Fusarium species . The compound is known for its broad-spectrum antifungal activity and is particularly effective in immunocompromised patients .
科学研究应用
Chemistry: ent-Voriconazole is used as a model compound in studies investigating the synthesis and reactivity of triazole antifungals. It serves as a reference for developing new antifungal agents with improved efficacy and safety profiles .
Biology: In biological research, ent-Voriconazole is used to study the mechanisms of antifungal resistance and the interactions between antifungal agents and fungal cell membranes .
Medicine: In medical research, ent-Voriconazole is used to develop new treatment protocols for fungal infections, particularly in immunocompromised patients. It is also used in clinical trials to evaluate the efficacy and safety of new antifungal therapies .
Industry: In the pharmaceutical industry, ent-Voriconazole is used as a reference standard for quality control and in the development of generic formulations of Voriconazole .
作用机制
Target of Action
The primary target of ent-Voriconazole is the fungal enzyme 14-alpha sterol demethylase (CYP51) . This enzyme plays a crucial role in the synthesis of ergosterol, a principal sterol in the fungal cell membrane .
Mode of Action
ent-Voriconazole, like other triazoles, binds to 14-alpha sterol demethylase and inhibits the demethylation of lanosterol . This inhibition disrupts the ergosterol synthesis pathway in yeast and other fungi . The lack of sufficient ergosterol leads to an accumulation of 14-alpha-methyl sterols in fungal cells, which causes abnormalities in the fungal cell membrane and ultimately inhibits fungal growth .
Biochemical Pathways
The inhibition of the ergosterol synthesis pathway by ent-Voriconazole has downstream effects on the integrity and function of the fungal cell membrane . The disruption of the cell membrane affects the permeability and active transport mechanisms of the fungal cell, leading to cell death .
Pharmacokinetics
It is known that the absorption profiles of voriconazole in both adult and pediatric studies were best described as first-order absorption models . The typical distribution volumes were similar in adult and pediatric patients, but the estimated clearances in pediatric patients were significantly higher than those in adult patients . The most commonly identified covariates were body weight, the cytochrome P450 2C19 genotype, liver function, and concomitant medications .
Result of Action
The result of ent-Voriconazole’s action is the inhibition of fungal growth, making it a fungistatic agent . This is achieved through the disruption of the fungal cell membrane, which is vital for the survival and proliferation of the fungal cell .
Action Environment
The action, efficacy, and stability of ent-Voriconazole can be influenced by various environmental factors. For instance, the presence of certain concomitant medications can affect the metabolism of ent-Voriconazole . Additionally, genetic factors such as the cytochrome P450 2C19 genotype can influence the pharmacokinetics of ent-Voriconazole .
生化分析
Biochemical Properties
ent-Voriconazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The most commonly identified interactions are with the cytochrome P450 2C19 genotype, liver function, and concomitant medications .
Cellular Effects
ent-Voriconazole has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ent-Voriconazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ent-Voriconazole change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of ent-Voriconazole vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
ent-Voriconazole is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
ent-Voriconazole is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of ent-Voriconazole and its effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ent-Voriconazole involves several steps, starting from commercially available starting materials. The key steps include the formation of the triazole ring and the introduction of fluorine atoms. The synthesis typically involves:
Formation of the triazole ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of fluorine atoms: This step involves the use of fluorinating agents to introduce fluorine atoms at specific positions on the aromatic ring.
Industrial Production Methods: Industrial production of ent-Voriconazole follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: This includes the use of high-yielding reagents and catalysts to maximize the efficiency of each step.
Purification processes: These are employed to ensure the final product meets the required purity standards for pharmaceutical use.
化学反应分析
Types of Reactions: ent-Voriconazole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing agents: These include hydrogen peroxide and potassium permanganate.
Reducing agents: These include sodium borohydride and lithium aluminum hydride.
Substitution reagents: These include halogenating agents like chlorine and bromine.
Major Products: The major products formed from these reactions include hydroxylated and reduced metabolites, which are often less active than the parent compound .
相似化合物的比较
Itraconazole: Another triazole antifungal with a similar mechanism of action but a different spectrum of activity.
Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to Voriconazole.
Posaconazole: A triazole antifungal with a broader spectrum of activity and better efficacy against certain resistant fungal strains.
Uniqueness: ent-Voriconazole is unique in its stereochemistry, which can influence its pharmacokinetics and pharmacodynamics. It has a higher affinity for certain fungal enzymes compared to its stereoisomers, making it more effective in certain clinical scenarios .
属性
IUPAC Name |
(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-HWPZZCPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160114 | |
| Record name | ent-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-63-0 | |
| Record name | (αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ent-Voriconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ent-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENT-VORICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y58LNV43M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
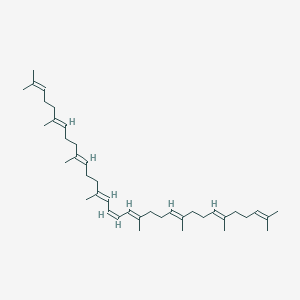
![methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate](/img/structure/B30314.png)
![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)
